K-Ras(G12C) inhibitor 9

KRAS G12C NSCLC Cellular Viability

Select K-Ras(G12C) inhibitor 9 for its covalent, allosteric lock of the GDP-bound KRAS G12C mutant, disrupting B-Raf/C-Raf binding. Engineered for in vitro proof-of-concept, it delivers reliable on-target activity at 10 µM in H1792, Calu-1, H358, and H23 lung adenocarcinoma models. High DMSO solubility (50 mg/mL) enables concentrated, low-volume dosing to minimize solvent artifacts. Its defined binding kinetics make it the superior tool compound for switch-II pocket co-crystallization and target engagement assays compared to less-characterized analogs.

Molecular Formula C16H21ClIN3O4S
Molecular Weight 513.8 g/mol
Cat. No. B608373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-Ras(G12C) inhibitor 9
SynonymsK-Ras(G12C) inhibitor 9
Molecular FormulaC16H21ClIN3O4S
Molecular Weight513.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1NCC(=O)N2CCC(CC2)NS(=O)(=O)C=C)I)Cl
InChIInChI=1S/C16H21ClIN3O4S/c1-3-26(23,24)20-11-4-6-21(7-5-11)16(22)10-19-14-9-13(18)12(17)8-15(14)25-2/h3,8-9,11,19-20H,1,4-7,10H2,2H3
InChIKeyZGUSBCDCZNBNQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





K-Ras(G12C) inhibitor 9: A Selective, Irreversible Allosteric Inhibitor of Oncogenic KRAS G12C


K-Ras(G12C) inhibitor 9 (CAS 1469337-91-4) is a synthetic small molecule that acts as a covalent, allosteric inhibitor of the oncogenic KRAS G12C mutant [1]. It was developed as part of a pioneering series of compounds that irreversibly target the mutant cysteine at position 12, thereby locking KRAS in its inactive GDP-bound state and disrupting downstream effector interactions, including those with B-Raf and C-Raf .

Why K-Ras(G12C) inhibitor 9 Cannot Be Interchanged with Other In-Class Compounds


KRAS G12C inhibitors are not functionally interchangeable due to significant differences in their binding kinetics, cellular potency, and off-target profiles, which are dictated by variations in their electrophilic warheads and interactions within the allosteric switch-II pocket [1]. While clinical candidates like sotorasib and adagrasib are optimized for oral bioavailability and human dosing, tool compounds like K-Ras(G12C) inhibitor 9 are specifically engineered for in vitro and cellular proof-of-concept studies, exhibiting distinct potency and solubility characteristics that directly impact experimental outcomes. The data below quantify the specific performance of K-Ras(G12C) inhibitor 9 in established cellular models, providing a basis for its selection over less well-characterized or less soluble analogs.

K-Ras(G12C) inhibitor 9: Head-to-Head and Cross-Study Quantitative Differentiation


Cellular Efficacy in KRAS G12C-Mutant Lung Cancer Models

At a concentration of 10 μM, K-Ras(G12C) inhibitor 9 significantly decreased cell viability and increased apoptosis in a panel of KRAS G12C-mutant lung cancer cell lines, including H1792, Calu-1, H358, and H23 . This effect is consistent with its mechanism of action, which involves irreversible competition with GTP and GDP for binding to the mutant KRAS protein and subsequent blockade of B-Raf and C-Raf association .

KRAS G12C NSCLC Cellular Viability

High DMSO Solubility for In Vitro Assay Preparation

K-Ras(G12C) inhibitor 9 exhibits high solubility in DMSO, measured at 50 mg/mL, which corresponds to a molar concentration of 97.31 mM [1]. This level of solubility facilitates the preparation of concentrated stock solutions, which is critical for minimizing solvent artifacts in cellular and biochemical assays.

Solubility DMSO In Vitro Assay

Irreversible Covalent Binding to KRAS G12C Cysteine 12

K-Ras(G12C) inhibitor 9 is an irreversible covalent inhibitor that specifically modifies the mutant cysteine residue at position 12 of the KRAS G12C protein [1]. This covalent modification locks the protein in an inactive GDP-bound state, thereby abrogating downstream signaling [2]. This mechanism is shared by other KRAS G12C inhibitors but is a defining feature of this class.

Covalent Inhibitor Allosteric Mechanism of Action

Optimal Research Applications for K-Ras(G12C) inhibitor 9 Based on Quantitative Evidence


In Vitro Cellular Validation of KRAS G12C Dependency in Lung Cancer

Use K-Ras(G12C) inhibitor 9 at 10 μM to assess KRAS G12C dependency in lung adenocarcinoma cell lines such as H1792, Calu-1, H358, and H23. The compound's established activity in these models makes it a reliable tool for confirming on-target effects and for comparing the sensitivity of novel cell lines to KRAS G12C inhibition.

Biochemical and Structural Studies of KRAS Allosteric Inhibition

Leverage the compound's irreversible covalent binding mechanism to probe the allosteric switch-II pocket of KRAS G12C. This makes it suitable for co-crystallization studies, target engagement assays, and for investigating the dynamics of KRAS inactivation [1].

Preparation of High-Concentration Stock Solutions for Dose-Response Assays

Utilize the compound's high DMSO solubility (50 mg/mL or 97.31 mM) [2] to prepare concentrated stock solutions. This minimizes the volume of DMSO introduced into cell culture or biochemical assays, thereby reducing solvent-related artifacts and enabling the testing of a wide range of concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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